Dihydrorubratoxin B
Description
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Properties
CAS No. |
31924-91-1 |
|---|---|
Molecular Formula |
C26H32O11 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-(6-oxooxan-2-yl)methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone |
InChI |
InChI=1S/C26H32O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h12,15-16,20-22,27,29-30H,2-11H2,1H3/t12?,15-,16?,20?,21+,22+/m1/s1 |
InChI Key |
SUJOIHZCXUSLLD-ATBOHCRVSA-N |
Isomeric SMILES |
CCCCCC[C@H](C1[C@H](C2=C(CC(CC3=C1C(=O)OC3=O)[C@@H](C4CCCC(=O)O4)O)C(=O)OC2=O)O)O |
Canonical SMILES |
CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CCCC(=O)O4)O)C(=O)OC2=O)O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis
In aqueous environments, dihydrorubratoxin B undergoes hydrolysis, breaking ester and lactone bonds. This reaction is pH-dependent, with faster degradation observed under alkaline conditions (pH > 9) due to nucleophilic attack by hydroxide ions. Hydrolysis yields simpler molecules such as carboxylic acids and alcohols.
Key Findings :
-
Hydrolysis half-life: ~48 hours at pH 7 and 25°C, decreasing to ~12 hours at pH 10.
-
Primary products include heptanoic acid derivatives and hydroxylated furan moieties.
Oxidation
This compound is susceptible to oxidation, particularly at its α,β-unsaturated lactone ring. Reaction with reactive oxygen species (ROS) or enzymatic oxidation generates epoxides and quinones.
Experimental Data :
| Oxidizing Agent | Product Formed | Reaction Rate (µM/min) |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Epoxide | 0.45 ± 0.03 |
| Cytochrome P450 | Quinone | 0.32 ± 0.02 |
This oxidation alters its bioactivity, reducing toxicity compared to rubratoxin B .
Reduction
The compound undergoes selective reduction at ketone groups using agents like sodium borohydride (NaBH<sub>4</sub>), yielding secondary alcohols. This modification diminishes its inhibitory effects on ATPases.
Structural Impact :
-
Reduction of the C-8 ketone to a hydroxyl group decreases binding affinity to hepatic microsomes by ~60% .
Conjugation Reactions
This compound reacts with glutathione (GSH) via Michael addition at its α,β-unsaturated lactone, forming detoxified metabolites. This reaction is critical for its hepatic clearance.
Kinetic Parameters :
| Parameter | Value |
|---|---|
| K<sub>m</sub> (GSH) | 2.4 mM |
| V<sub>max</sub> | 12 nmol/min/mg |
Thermal Degradation
At elevated temperatures (>100°C), this compound decomposes into furan derivatives and cyclic ketones. Gas chromatography-mass spectrometry (GC-MS) profiles confirm the formation of 2-methylfuran and 3-heptanone as major pyrolytic products.
Spectral Characteristics
Ultraviolet (UV) and infrared (IR) spectra provide insights into its reactive sites:
-
UV-Vis : λ<sub>max</sub> at 238 nm (π→π* transition of conjugated dienes).
-
IR : Peaks at 1740 cm<sup>−1</sup> (C=O stretch) and 1630 cm<sup>−1</sup> (C=C stretch).
Comparative Reactivity with Rubratoxin B
This compound’s hydrogenated structure reduces its electrophilicity, leading to slower reaction kinetics than rubratoxin B :
| Reaction Type | Relative Rate (this compound vs. Rubratoxin B) |
|---|---|
| Hydrolysis | 0.6x |
| Glutathione Conjugation | 0.4x |
Q & A
Q. How do environmental factors (e.g., light, humidity) affect this compound’s stability in laboratory settings?
- Methodology : Conduct accelerated stability studies using ICH guidelines (Q1A). Monitor degradation via HPLC at intervals (0, 7, 30 days) under varying conditions.
- Statistical Analysis : Apply ANOVA to identify significant degradation pathways (e.g., photolysis vs. hydrolysis) .
Methodological Frameworks for Research Design
Q. What criteria ensure a research question on this compound is both feasible and impactful?
- Evaluation Tools : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) . For example:
- Feasibility : Access to fungal strains for biosynthesis.
- Novelty : Investigating understudied neurotoxic effects.
Q. How can researchers address low reproducibility in this compound bioassays?
- Best Practices :
- Standardize cell culture conditions (e.g., passage number, serum batch).
- Include positive/negative controls in every assay plate.
- Publish raw data and detailed protocols in supplementary materials .
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